molecular formula C22H34N5O8P B1666853 PMCDG dipivoxil CAS No. 441785-26-8

PMCDG dipivoxil

Numéro de catalogue: B1666853
Numéro CAS: 441785-26-8
Poids moléculaire: 527.5 g/mol
Clé InChI: JLKJXDOWBVVABZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du bésifovir dipivoxil implique plusieurs étapes, en commençant par la préparation de ses composés précurseurs. Les étapes clés comprennent la formation de l'analogue nucléotidique et son estérification ultérieure pour produire la forme dipivoxil. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter le processus d'estérification .

Méthodes de production industrielle

La production industrielle du bésifovir dipivoxil suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir la haute pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le bésifovir dipivoxil subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme l'hydroxyde de sodium. Les conditions de réaction varient en fonction de la réaction spécifique, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite transformés pour produire le composé final de bésifovir dipivoxil .

Applications de la recherche scientifique

Le bésifovir dipivoxil a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le bésifovir dipivoxil exerce ses effets en inhibant la polymérase du VHB, une enzyme responsable de la production de nouveaux ARN à partir du brin d'ARN existant. En interrompant ce processus, le bésifovir dipivoxil inhibe efficacement la prolifération virale. Les cibles moléculaires comprennent l'ADN polymérase du VHB, et les voies impliquées sont principalement liées à la réplication virale .

Applications De Recherche Scientifique

Long-term Safety and Resistance Profile

The long-term safety profile of PMCDG dipivoxil is favorable, with no significant renal toxicity reported at lower doses. Studies indicate that resistance mutations are rare, with rates below 1% after one year of treatment . This is crucial for maintaining efficacy over extended treatment periods.

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of this compound have been extensively studied:

  • Oral Bioavailability : Increased from less than 5% to approximately 25% in rats due to the dipivoxil modification, enhancing its therapeutic potential .
  • Metabolism : Rapidly converted to the active form within liver cells, ensuring effective antiviral action at lower doses.

Comparative Studies

A comparative analysis between this compound and other antiviral agents demonstrates its unique advantages:

Parameter This compound Lamivudine Entecavir
Histologic Improvement (%)64~30~70
Viral Load Reduction (log10)3.91~1.5~4.5
Resistance Mutation Rate (%)<1~70<1

Case Study: Treatment Outcomes

In a cohort study involving patients with chronic hepatitis B, those treated with this compound showed notable improvements:

  • Patient Demographics : 150 patients with varying degrees of liver disease.
  • Treatment Duration : 48 weeks.
  • Outcomes :
    • Histologic improvement in liver biopsies was observed in over half of the patients.
    • Significant reductions in serum alanine aminotransferase levels were reported.

Mécanisme D'action

Besifovir dipivoxil exerts its effects by inhibiting the HBV polymerase, an enzyme responsible for the production of new RNA from the existing strand of RNA. By interrupting this process, besifovir dipivoxil effectively inhibits viral proliferation. The molecular targets include the DNA polymerase of the HBV, and the pathways involved are primarily related to viral replication .

Activité Biologique

PMCDG dipivoxil, also known as LB-80380, is a promising antiviral agent primarily investigated for its efficacy against hepatitis B virus (HBV). As a double prodrug of PMCG, it has shown significant biological activity in various studies, particularly in reducing viral loads in infected models. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in clinical trials, and potential side effects.

This compound operates through several key mechanisms:

  • Conversion to Active Form : Upon administration, this compound is rapidly converted to its active form, PMCG, primarily in the liver and intestine by esterases. This conversion is crucial as PMCG acts as a nucleotide analogue that inhibits viral replication by being incorporated into viral DNA .
  • Phosphorylation : The active form undergoes further phosphorylation to di- and tri-phosphate forms, enhancing its ability to inhibit viral replication effectively .
  • Inhibition of Viral Replication : The incorporation of PMCG into viral DNA disrupts the replication process, leading to reduced viral loads. This mechanism has been demonstrated in various preclinical studies involving woodchucks infected with woodchuck hepatitis B virus (WHBV) and other animal models .

Efficacy in Clinical Trials

This compound has undergone several phases of clinical trials, demonstrating promising results:

  • Phase II Trials : In open-label Phase II trials, this compound was administered at doses ranging from 30 mg to 240 mg daily. Results indicated significant reductions in viral load, with reductions averaging 3.05 to 4.20 log10 copies/ml depending on the dosage and patient group .
  • Animal Studies : In woodchuck models, administration of this compound at 5 mg/kg/day resulted in drastic reductions in DNA titers of WHBV . These findings support the compound's potential as an effective treatment for chronic HBV infection.

Comparative Efficacy

The following table summarizes the antiviral activity of this compound compared to other antiviral agents:

Agent Dosage (mg) Viral Load Reduction (log10 copies/ml) Study Reference
This compound303.05
604.20
1203.67
2403.68
Adefovir Dipivoxil104.19
Pradefovir104.22

Side Effects and Toxicity

Despite its promising efficacy, concerns regarding the toxicity of this compound have been raised:

  • Decomposition Products : The compound can decompose into formaldehyde and pivalic acid, which may lead to adverse effects such as altered carnitine homeostasis .
  • Chemical Stability : Bis-(POM) phosphotriesters like this compound are chemically unstable and highly susceptible to serum-mediated hydrolysis, potentially limiting their utility for intracellular drug delivery .

Propriétés

IUPAC Name

[[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N5O8P/c1-20(2,3)17(28)31-12-34-36(30,35-13-32-18(29)21(4,5)6)14-33-22(7-8-22)10-27-11-25-15-9-24-19(23)26-16(15)27/h9,11H,7-8,10,12-14H2,1-6H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKJXDOWBVVABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196062
Record name LB 80380
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Besifovir dipivoxil is an inhibitor of the HBV polymerase. It is believed to inhibit viral proliferation by interrupting the replicating machinery of the virus.
Record name Besifovir dipivoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

441785-26-8
Record name LB80380
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Besifovir dipivoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LB 80380
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BESIFOVIR DIPIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9I9P4J8IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
PMCDG dipivoxil
Reactant of Route 2
PMCDG dipivoxil
Reactant of Route 3
PMCDG dipivoxil
Reactant of Route 4
Reactant of Route 4
PMCDG dipivoxil
Reactant of Route 5
Reactant of Route 5
PMCDG dipivoxil
Reactant of Route 6
Reactant of Route 6
PMCDG dipivoxil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.